trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester

Description

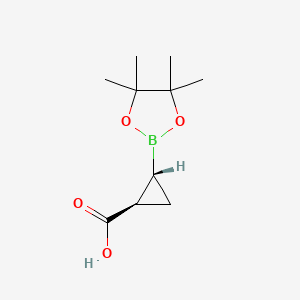

trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester is a boronic ester derivative characterized by a hydroxycarbonyl group in the trans configuration relative to the boronic ester moiety. This compound belongs to the broader class of pinacol boronic esters, which are widely utilized in organic synthesis for their stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings . The hydroxycarbonyl substituent introduces unique electronic and steric properties, making it valuable for synthesizing bioactive molecules, functional materials, and intermediates in medicinal chemistry.

Properties

IUPAC Name |

(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BO4/c1-9(2)10(3,4)15-11(14-9)7-5-6(7)8(12)13/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJABIMANCDOSQ-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of boronic acids with pinacol in the presence of a dehydrating agent. The reaction typically occurs in an organic solvent such as toluene, under reflux conditions . Another method involves the transesterification of boronic esters with pinacol, which can be facilitated by using a polymer-supported boronic acid .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods typically involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and various substituted boronic esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Due to limited information regarding "trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester" in the provided search results, a comprehensive article with detailed data tables and case studies cannot be composed. However, here's what can be gathered about boronic acid pinacol esters and their applications in general, with a focus on related compounds and relevant chemical processes:

Boronic Acids and Pinacol Esters: Overview

Boronic acids are compounds containing a boron atom bonded to two hydroxyl groups and an organic substituent . Pinacol esters, including boronic acid pinacol esters, are frequently employed as starting materials in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The pinacol boronic ester group (Bpin) is considered synthetically versatile .

** trans-2-Ethoxyvinylboronic acid pinacol ester**

trans-2-Ethoxyvinylboronic acid pinacol ester is a boronic ester commonly used in Suzuki-Miyaura cross-coupling . This reaction is a key step to synthesize:

- Azaindole and diazaindoles from chloroamino-N-heterocycles .

- Doryanine and its derivatives from 2-bromobenzoic acid .

(E)-1-Ethoxyethene-2-boronic acid pinacol ester

(E)-1-Ethoxyethene-2-boronic acid pinacol ester is useful in the synthesis of pharmaceuticals and specialty organic chemicals .

Reactions and Applications

- Suzuki-Miyaura Cross-Coupling: Boronic esters, such as trans-2-Ethoxyvinylboronic acid pinacol ester, are commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is a key step in synthesizing various compounds, including azaindoles, diazaindoles, and doryanine derivatives .

- Pharmaceutical Synthesis: Boronic acids and their derivatives have various activities, such as anticancer, antibacterial, and antiviral activity, and even their application as sensors and delivery systems . (E)-1-Ethoxyethene-2-boronic acid pinacol ester, is a synthetic specialty chemical useful in the synthesis of pharmaceuticals .

- Medicinal Chemistry: Boronic acids have shown promise in medicinal chemistry, leading to the development of drugs like bortezomib and vaborbactam . These compounds have applications in treating multiple myeloma and bacterial infections, respectively . Molecular modification using boronic acid groups can improve selectivity, physicochemical, and pharmacokinetic characteristics of bioactive molecules .

Mechanism of Action

The mechanism of action of trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . The molecular targets and pathways involved include the interaction with palladium complexes and the subsequent formation of boron-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Pinacol Esters

Structural and Physical Properties

Boronic acid pinacol esters share a common 4,4,5,5-tetramethyl-1,3,2-dioxaborolane backbone but differ in substituents, which critically influence solubility, stability, and reactivity.

Key Observations :

- Pinacol ester protons (–CH3) consistently appear as singlets at δ 1.34–1.38 in 1H NMR across analogs, confirming structural uniformity .

Reactivity in Cross-Coupling Reactions

Boronic esters are pivotal in Suzuki-Miyaura couplings, but substituents modulate reactivity:

Key Observations :

Key Observations :

- Carbonyl-containing boronic esters (e.g., 2-formyl) exhibit higher inhibitory potency than esters with non-electrophilic substituents .

- The hydroxycarbonyl group in trans-2-hydroxycarbonyl-1-boronic ester could mimic enzymatic substrates, suggesting utility in drug design.

Biological Activity

Trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester is a boronic acid derivative that has garnered interest due to its potential applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxic effects on cancer cells, and implications for drug development.

This compound has a molecular formula of CHBO and exhibits a melting point range of 114-116 °C and a boiling point of 387 °C. It is soluble in various organic solvents, including ethanol and methanol, making it versatile for laboratory applications .

Cytotoxicity Against Cancer Cells

Preliminary studies have suggested that this compound may exhibit cytotoxic activity against cancer cell lines. Boronic acids are known for their ability to interact with diols present in biological systems, which can lead to selective targeting of cancer cells. For instance, some boronic acid derivatives have been designed to inhibit proteasomes in cancer cells, leading to cell cycle arrest and apoptosis .

The proposed mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymes : Boronic acids can act as reversible inhibitors of serine proteases, which are crucial in various cellular processes.

- Interaction with Cellular Targets : The ability of boron compounds to form stable complexes with diols suggests they could interfere with glycoprotein functions, potentially affecting cell signaling pathways involved in cancer progression .

Case Studies

Applications in Drug Development

The unique properties of this compound make it a candidate for further development in pharmaceutical applications:

- Drug Design : Its ability to selectively bind to targets within cancer cells positions it as a potential lead compound for new anticancer therapies.

- Synthetic Intermediates : As a versatile building block in organic synthesis, it can facilitate the creation of more complex molecules that may have therapeutic value .

Limitations and Future Directions

Despite its promising biological activities, several limitations exist regarding this compound:

- Limited Research : There is a scarcity of comprehensive studies detailing its biological effects and mechanisms.

- Toxicity Concerns : While initial studies indicate low toxicity, thorough assessments are necessary to ensure safety in clinical applications.

Future research should focus on:

- Conducting detailed mechanistic studies to elucidate how this compound interacts with biological targets.

- Expanding the investigation into its pharmacokinetic properties and potential side effects.

- Exploring its efficacy in combination therapies for enhanced anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.